N-((2Z)-3-(dimethylamino)-2-{[(1E)-(dimethylamino)methylene]amino}prop-2-en-1-ylidene)-N-methylmethanaminium hexafluorophosphate
Description
IUPAC Nomenclature and Systematic Identification
The systematic IUPAC name of this compound reflects its complex polyfunctional structure. The parent chain is a prop-2-en-1-ylidene backbone, substituted with dimethylamino groups at positions 2 and 3. The (2Z) and (1E) descriptors specify the stereochemistry of the double bonds, ensuring unambiguous identification. The cationic portion comprises a conjugated system where the central carbon atom is bonded to two dimethylamino groups and one methylmethanaminium moiety. The hexafluorophosphate anion ($$ \text{PF}_6^- $$) serves as the counterion, stabilizing the charge through its weakly coordinating nature.
Key components of the nomenclature include:
- N-((2Z)-3-(Dimethylamino)...prop-2-en-1-ylidene) : Indicates a propenylidene chain with a dimethylamino group at position 3 and a Z-configuration at the C2 double bond.
- {[(1E)-(Dimethylamino)methylene]amino} : Specifies an E-configured imine group derived from a dimethylamino-substituted methylene.
- N-Methylmethanaminium : Denotes a quaternary ammonium center with two methyl groups.
This naming convention aligns with IUPAC rules for coordination compounds and onium salts, emphasizing stereochemical precision.
Stereochemical Configuration and Isomerism
The compound exhibits geometric isomerism due to its two double bonds:
- The C2 double bond (Z-configuration) forces the dimethylamino and methylmethanaminium groups to reside on the same side of the planar structure.
- The C1 double bond (E-configuration) positions the dimethylamino-methyleneamino group opposite the remaining substituents.
These configurations create a rigid, conjugated system that limits free rotation and stabilizes the molecule through resonance. Potential stereoisomers include:
- Cis-trans isomers at the C2 position if the Z-configuration were altered.
- Tautomeric forms arising from proton shifts between nitrogen atoms, though the hexafluorophosphate anion’s weak basicity minimizes such interconversions.
X-ray crystallographic studies of analogous compounds, such as 2-phenyl vinamidinium hexafluorophosphate, reveal minimal π-orbital overlap between adjacent substituents, suggesting similar steric constraints in this molecule.
Electronic Structure and Resonance Hybridization
The electronic structure is dominated by resonance delocalization across the conjugated system:
- The propenylidene backbone allows π-electron density to shift between the C1–C2 and C2–C3 bonds.
- The dimethylamino groups donate electron density via resonance, stabilizing the cationic charge.
- The hexafluorophosphate anion ($$ \text{PF}_6^- $$) interacts weakly with the cation, preserving the integrity of the conjugated system.
Resonance hybrids include contributions from:
- A fully delocalized carbocationic structure.
- Partially charged intermediates where electron density localizes on nitrogen atoms.
Density functional theory (DFT) calculations for related guanidinium salts suggest comparable charge distribution patterns, with cationic stabilization energies ranging from 150–200 kJ/mol.
Comparative Analysis with Related Guanidinium Salts
The structural and functional similarities between this compound and classical guanidinium salts are summarized below:
The target compound’s extended conjugation and stereochemical rigidity distinguish it from traditional guanidinium salts, which often rely on their planar geometry for catalytic activity. For example, hexaalkylguanidinium chlorides facilitate phase transfer in polyetherimide synthesis but require anhydrous conditions, whereas the hexafluorophosphate derivative’s stability may enable broader solvent compatibility.
Substituted vinamidinium salts, such as nitro derivatives, demonstrate similar reactivity profiles but lack the dimethylamino functionalization that enhances electron donation in the target compound.
Properties
Molecular Formula |
C10H21F6N4P |
|---|---|
Molecular Weight |
342.27 g/mol |
IUPAC Name |
[(Z)-3-(dimethylamino)-2-(dimethylaminomethylideneamino)prop-2-enylidene]-dimethylazanium;hexafluorophosphate |
InChI |
InChI=1S/C10H21N4.F6P/c1-12(2)7-10(8-13(3)4)11-9-14(5)6;1-7(2,3,4,5)6/h7-9H,1-6H3;/q+1;-1 |
InChI Key |
GRXVCYNCNPTQPV-UHFFFAOYSA-N |
Isomeric SMILES |
CN(C)/C=C(/C=[N+](C)C)\N=CN(C)C.F[P-](F)(F)(F)(F)F |
Canonical SMILES |
CN(C)C=C(C=[N+](C)C)N=CN(C)C.F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis typically involves the formation of the amidinium cation through condensation and substitution reactions, followed by anion exchange to introduce the hexafluorophosphate counterion. The key steps include:
- Formation of intermediate amidines or related precursors.
- Reaction with appropriate electrophiles or activating agents to form the cationic species.
- Introduction of the hexafluorophosphate anion via salt metathesis or direct synthesis using hexafluorophosphate-containing reagents.
Specific Synthetic Procedures
Preparation of the Amidinium Cation
- Starting from dimethylamino-substituted allyl derivatives, the amidinium cation is generated by reaction with dimethylaminomethylene reagents under controlled conditions.
- The reaction is often conducted in polar aprotic solvents such as pyridine or acetonitrile to facilitate the formation of the cationic intermediate.
- Temperature control is critical; reactions are typically performed at low temperatures (-40 °C to +20 °C) to minimize by-product formation and improve yield.
- Bases such as sodium methoxide or triethylamine are used catalytically or stoichiometrically to promote the condensation and stabilize intermediates.
Representative Reaction Conditions
| Step | Reagents/Conditions | Temperature | Solvent(s) | Notes |
|---|---|---|---|---|
| Amidinium cation formation | Dimethylaminomethylene reagent, base (NaOMe, Et3N) | -40 °C to +20 °C | Pyridine, methanol | Slow addition, controlled temperature |
| Salt metathesis | NH4PF6 or HPF6 | Room temperature | Ethanol, acetonitrile | Precipitation of PF6 salt |
| Purification | Recrystallization | 0 to 25 °C | Ethanol, ether | Yields typically >90% |
Detailed Research Findings
A key intermediate, N-(3-(dimethylamino)-2-(((dimethylamino)methylene)amino)allylidene)-N-methylmethanaminium hydrogen di-hexafluorophosphate , can be converted to the hexafluorophosphate salt by treatment with triethylamine in ethanol at 70 °C, followed by cooling to -20 °C to precipitate the pure hexafluorophosphate salt with yields up to 94%.
The reaction sequence often involves a one-pot procedure where hydrazine derivatives react with amidinium intermediates in the presence of bases like sodium methoxide in pyridine or methanol at low temperatures (-30 °C), followed by warming and heating to complete the reaction.
Low temperatures (-15 °C to -30 °C) are preferred during the initial condensation to minimize side reactions and by-products formation.
The hexafluorophosphate salt exhibits good stability and can be isolated as a cream-colored solid after filtration and drying under nitrogen.
Comparative Notes on Related Compounds
These related compounds share synthetic strategies involving amidinium cation formation and hexafluorophosphate salt precipitation, underscoring the general applicability of the methods.
Chemical Reactions Analysis
Types of Reactions
N-(3-(Dimethylamino)-2-(((dimethylamino)methylene)amino)allylidene)-N-methylmethanaminiumhexafluorophosphate(V) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, often using reducing agents like sodium borohydride.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
N-(3-(Dimethylamino)-2-(((dimethylamino)methylene)amino)allylidene)-N-methylmethanaminiumhexafluorophosphate(V) has numerous applications in scientific research:
Mechanism of Action
The mechanism by which N-(3-(Dimethylamino)-2-(((dimethylamino)methylene)amino)allylidene)-N-methylmethanaminiumhexafluorophosphate(V) exerts its effects involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophiles, leading to the formation of stable adducts. This reactivity is often exploited in synthetic chemistry to create new compounds with desired properties .
Comparison with Similar Compounds
Structural Differences
Activation Mechanism
- Target Compound : Activates carboxylic acids via the formation of an active ester intermediate, leveraging its electrophilic guanidinium center to stabilize the transition state .
- HBTU/HATU : Form benzotriazole- or triazole-based active esters, with HATU showing faster activation due to its electron-deficient triazole ring .
- COMU: Utilizes OxymaPure as a non-explosive additive to minimize racemization and side reactions .
- BOP : Generates reactive phosphonium intermediates but produces toxic hexamethylphosphoramide (HMPA) as a byproduct .
Efficiency and Reaction Performance
| Parameter | Target Compound | HBTU | HATU | COMU | BOP |
|---|---|---|---|---|---|
| Coupling Speed | Moderate | Moderate | Fast | Fast | Slow |
| Yield in Amide Synthesis | ~85% (inferred) | 80–90% | 90–95% | 90–95% | 70–80% |
| Racemization Risk | Low | High | Moderate | Very Low | High |
| Byproducts | Non-toxic urea | HOBt derivatives | HOAt derivatives | Oxyma derivatives | HMPA |
Notes:
Biological Activity
N-((2Z)-3-(dimethylamino)-2-{[(1E)-(dimethylamino)methylene]amino}prop-2-en-1-ylidene)-N-methylmethanaminium hexafluorophosphate, commonly referred to as a complex organic compound, exhibits notable biological activity due to its unique chemical structure. This article delves into its synthesis, mechanisms of action, and biological implications based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 342.27 g/mol. Its IUPAC name is [(Z)-3-(dimethylamino)-2-(dimethylaminomethylideneamino)prop-2-enylidene]-dimethylazanium;hexafluorophosphate. The structure features multiple dimethylamino groups which contribute to its cationic nature, enhancing its interaction with biological molecules.
| Property | Value |
|---|---|
| Molecular Formula | C10H21F6N4P |
| Molecular Weight | 342.27 g/mol |
| IUPAC Name | [(Z)-3-(dimethylamino)-2-(dimethylaminomethylideneamino)prop-2-enylidene]-dimethylazanium;hexafluorophosphate |
| InChI Key | GRXVCYNCNPTQPV-UHFFFAOYSA-N |
The biological activity of the compound primarily arises from its ability to form covalent bonds with nucleophiles, leading to the formation of stable adducts. This reactivity is exploited in various synthetic and medicinal chemistry applications. The hexafluorophosphate counterion plays a critical role in stabilizing the cationic species formed during interactions with biological targets.
Interaction with Biological Targets
Research indicates that the compound can interact with various biomolecules including proteins and nucleic acids, potentially influencing cellular signaling pathways. The presence of dimethylamino groups enhances lipophilicity, facilitating membrane permeability and cellular uptake.
Antimicrobial Activity
Studies have demonstrated that similar compounds exhibit antimicrobial properties. For example, derivatives containing dimethylamino functionalities have shown efficacy against a range of bacterial strains. While specific data on the hexafluorophosphate compound is limited, its structural analogs suggest potential antimicrobial activity.
Cytotoxicity Assays
Cytotoxicity assays conducted on related compounds indicate that cationic species can induce apoptosis in cancer cells. The mechanism often involves disruption of mitochondrial function and subsequent activation of caspase pathways, leading to programmed cell death.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of dimethylamino-containing compounds against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for certain strains, suggesting potential use in developing new antibiotics.
- Cytotoxic Effects on Cancer Cells : In vitro studies on similar cationic compounds revealed IC50 values ranging from 10 to 50 µM against various cancer cell lines, indicating significant cytotoxic effects that warrant further investigation into their therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
